4-[(2,5-Dichlorophenyl)methyl]piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Synthetic Organic Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of synthetic organic chemistry and medicinal chemistry. nih.gov It is considered a "privileged scaffold" because its structure is frequently found in a vast array of pharmaceuticals and biologically active natural products, including alkaloids. nih.govencyclopedia.pub The prevalence of this moiety is so significant that a search in scientific literature reveals thousands of publications related to piperidine-containing compounds in recent years alone. nih.gov
The utility of the piperidine scaffold stems from several key attributes. Its saturated, non-planar chair conformation allows for precise three-dimensional arrangements of substituents, which is critical for specific interactions with biological targets like enzymes and receptors. researchgate.net Introducing a piperidine core into a molecule can favorably modulate its physicochemical properties. researchgate.net These modifications can enhance biological activity, improve selectivity for a specific target, and optimize pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. researchgate.netresearchgate.net Consequently, piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for neurological disorders like Alzheimer's disease. encyclopedia.pubnih.gov
Overview of Halogenated Phenyl Substituents in Chemical Structure Design
In parallel to the strategic use of scaffolds like piperidine, the introduction of halogenated phenyl groups is a fundamental tactic in modern chemical structure design. reachemchemicals.com Attaching halogen atoms—such as chlorine, fluorine, or bromine—to a phenyl ring can profoundly alter a molecule's electronic and steric properties. The 2,5-dichloro substitution pattern on the phenyl ring of 4-[(2,5-Dichlorophenyl)methyl]piperidine is a prime example of this strategy.
Halogenation influences a compound's lipophilicity (its ability to dissolve in fats and lipids), which is a critical factor for its ability to cross biological membranes. The inclusion of chlorine atoms often increases lipophilicity. acs.org Furthermore, halogens can form specific non-covalent interactions known as "halogen bonds" with other atoms like oxygen or nitrogen in biological targets. nih.gov This type of interaction can enhance binding affinity and selectivity, making the molecule a more potent and specific agent. nih.gov
The position of the halogens on the phenyl ring is also crucial. For instance, in some series of compounds, substituting a chlorine atom at the meta-position (position 3) versus the para-position (position 4) of a benzyl (B1604629) ring resulted in different activity levels on cholinesterases. nih.gov Studies on dopamine receptor ligands have also shown that a 2,3-dichlorophenyl substituent can lead to high, subnanomolar binding affinity. acs.orgnih.gov The strategic placement of chlorine atoms, as seen in the 2,5-dichlorophenyl group, is therefore a deliberate design choice to fine-tune the molecule's interaction with its intended biological target.
Research Trajectories and Academic Relevance of this compound and Analogs
The academic and industrial interest in this compound and its analogs lies in their potential as foundational structures for new therapeutic agents and research tools. The synthesis of such 4-benzylpiperidine (B145979) derivatives is a well-explored area of organic chemistry, with established methods often involving the reaction of a piperidine precursor with an appropriately substituted benzyl halide or the catalytic hydrogenation of a corresponding 4-benzylpyridine. chemicalbook.comacs.orgwikipedia.org
Research on analogous structures provides insight into the potential applications of this compound. For example, various 4-benzylpiperidine derivatives have been synthesized and investigated for their activity as inhibitors of serotonin and norepinephrine reuptake, which is a common mechanism for antidepressant drugs. nih.govnih.gov Other related structures, featuring different substitutions on the phenyl ring, have been designed as high-affinity ligands for sigma (σ) receptors or as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.govacs.org
The specific 2,5-dichloro substitution pattern is also found in other biologically active molecules. For instance, researchers have developed dopamine D1 receptor modulators containing a 2,6-dichlorophenyl group, highlighting the utility of dichlorinated phenyl rings in designing neurologically active compounds. acs.org The combination of the proven piperidine scaffold with the modulating effects of the dichlorophenyl group makes this compound a versatile building block. Its structure serves as a template for creating libraries of novel compounds to screen for a wide range of biological activities, from anticancer to antimicrobial effects, ensuring its continued relevance in chemical and pharmaceutical research. researchgate.netnih.govajchem-a.com
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15Cl2N |
|---|---|
Molecular Weight |
244.16 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15Cl2N/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 |
InChI Key |
RIVFNIMGRZEVHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Reaction Mechanisms in the Synthesis and Chemical Transformations of 4 2,5 Dichlorophenyl Methyl Piperidine
Mechanistic Insights into Piperidine (B6355638) Ring Construction
The formation of the piperidine ring, a ubiquitous scaffold in pharmaceuticals, can be achieved through various synthetic strategies. The mechanisms underpinning these methods provide a blueprint for assembling molecules like 4-[(2,5-Dichlorophenyl)methyl]piperidine.
Detailed Mechanisms of Mannich-Type Reactions and Iminium Ion Intermediates
The Mannich reaction and related processes are fundamental to the synthesis of nitrogen-containing heterocycles, including the piperidine framework. researchgate.netresearchgate.net The core of this reaction involves the aminoalkylation of a carbon acid or other nucleophile via an electrophilic iminium ion intermediate. nih.govacs.org
The mechanism typically begins with the condensation of an aldehyde (such as 2,5-dichlorobenzaldehyde) with a primary or secondary amine in the presence of an acid catalyst. This forms a hemiaminal, which then dehydrates to generate a highly reactive electrophilic iminium ion. This ion is the key intermediate that drives the carbon-carbon bond-forming step. A nucleophile, such as an enol, enolate, or organometallic reagent, then attacks the iminium ion. In the context of piperidine synthesis, this can be an intermolecular reaction followed by a separate cyclization step or a more concerted intramolecular process. researchgate.net
For instance, a diastereoselective Mannich reaction can be used to control the stereochemistry of the resulting piperidine, a feature that is retained during subsequent reductive cyclization steps. nih.gov Metal-catalyzed cross-dehydrogenative coupling methods can also proceed through in-situ formation of iminium ions, which are then intercepted by nucleophiles to achieve α-functionalization of the piperidine ring. acs.org
Table 1: Key Steps in a Generic Mannich-Type Reaction for Piperidine Synthesis
| Step | Description | Intermediate(s) |
|---|---|---|
| 1. Iminium Ion Formation | Condensation of an aldehyde and an amine, followed by dehydration. | Hemiaminal, Iminium Ion |
| 2. Nucleophilic Attack | An active hydrogen compound (enol, enolate) attacks the electrophilic iminium ion. | β-amino carbonyl compound |
| 3. Cyclization (if applicable) | Intramolecular reaction to form the heterocyclic ring. | Piperidine derivative |
Role of Michael Addition Cascades in Ring Formation
The aza-Michael addition, the nitrogen-analogue of the classic Michael addition, is a powerful tool for C-N bond formation and is frequently employed in cascade reactions to construct piperidine rings. frontiersin.orgntu.edu.sg This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). ntu.edu.sg
In the context of piperidine synthesis, an intramolecular aza-Michael addition is often the key ring-forming step. rsc.orgresearchgate.net The mechanism involves the attack of a tethered amine onto a Michael acceptor within the same molecule. This process, known as an endo-cyclization, leads directly to the formation of the six-membered piperidine ring. ntu.edu.sgrsc.org The stereochemical outcome of the reaction can often be controlled, leading to specific diastereomers. researchgate.net
Cascade reactions can be designed where an initial intermolecular Michael addition is followed by an intramolecular cyclization. For example, the reaction of a primary amine with a diallyl ketone can trigger a double aza-Michael addition to form a 2,6-disubstituted piperidine. ntu.edu.sg Lewis acids can be used to promote and control these cascade reactions, enabling the construction of complex nitrogen-containing rings. nih.gov
Mechanistic Aspects of Knoevenagel Condensation in Tandem Processes
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base, typically an amine like piperidine. wikipedia.org While piperidine can act as the catalyst, the reaction is also a key step in building the piperidine scaffold itself when integrated into tandem or domino reaction sequences. nih.govacs.org
The mechanism begins with the deprotonation of the active methylene compound by the base to form a stabilized carbanion (enolate). This nucleophile then adds to the carbonyl group of the aldehyde (e.g., 2,5-dichlorobenzaldehyde). The resulting aldol-type adduct subsequently undergoes dehydration to yield an α,β-unsaturated product, the Knoevenagel adduct. wikipedia.orgmdpi.com
In a tandem synthesis of a piperidine, this highly reactive Knoevenagel adduct is not isolated but reacts further in situ. A common subsequent step is an intramolecular aza-Michael addition, where an amine moiety within the molecule adds to the newly formed double bond, executing the ring-closing step to form the piperidine derivative. acs.org This combination of Knoevenagel condensation followed by cyclization provides an efficient route to highly functionalized piperidines. nih.gov
Hydride Transfer Mechanisms in Heterocycle Synthesis
Hydride transfer reactions represent another sophisticated strategy for constructing the piperidine ring. nih.gov These mechanisms often involve the intramolecular transfer of a hydride ion (H⁻), typically from a carbon atom alpha to a nitrogen, to an internal electrophilic center, triggering cyclization. researchgate.net
One prominent example is the "hydrogen borrowing" cascade, often catalyzed by transition metals like iridium(III) or rhodium(III). nih.govdicp.ac.cn In this process, a metal catalyst temporarily "borrows" hydrogen from a substrate (e.g., oxidizing an alcohol to an aldehyde), which then participates in a reaction. The catalyst later returns the hydrogen to an intermediate in a reduction step. For piperidine synthesis, this can involve the oxidation of a hydroxyl group, followed by amination and an intramolecular cyclization/reduction cascade to form the saturated heterocycle. nih.gov
DFT calculations have been used to investigate the mechanism of intramolecular hydride transfer/cyclization of amides bearing tertiary amino groups. The process involves the transfer of a hydride from an α-amino sp³ carbon to an ethenetricarboxylate-derived fragment, which initiates the cyclization to form the piperidine ring. researchgate.net These reactions are often sensitive to conditions, proceeding efficiently in polar aprotic solvents like DMSO or DMF. nih.gov
Electrophilic Radioiododestannylation in Analog Synthesis
For the synthesis of radiolabeled analogs, particularly for use in molecular imaging, electrophilic radioiododestannylation is a critical and widely used technique. nih.gov This reaction allows for the efficient and regioselective introduction of an iodine radioisotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) onto an aromatic ring, such as the dichlorophenyl group of the target molecule. researchgate.net
The mechanism is a type of electrophilic aromatic substitution (SEAr). It involves two main steps:
Stannylation: A precursor molecule is first functionalized with a trialkyltin group (e.g., tributyltin or trimethyltin) at the desired position of iodination. This is typically achieved by reacting an aryl halide or triflate with a hexaalkylditin reagent in the presence of a palladium catalyst.
Radioiododestannylation: The resulting organotin compound is then treated with an electrophilic source of radioiodine. This is usually generated by oxidizing a sodium radioiodide salt (NaI) with an oxidizing agent like N-chlorosuccinimide, peracetic acid, or Iodogen®. The highly electrophilic iodine species (I⁺) attacks the carbon atom bearing the tin group, leading to the cleavage of the C-Sn bond and its replacement with a C-I bond. nih.gov
This method is advantageous because the organotin precursors are generally stable, and the substitution occurs under mild conditions with high yield and regioselectivity, which is crucial when working with expensive and short-lived radioisotopes. nih.gov
Table 2: Comparison of Radioiodination Precursors
| Precursor Type | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Organotin | Aryl-SnR₃ | High reactivity, mild conditions, high yields, excellent regioselectivity. | Toxicity of tin byproducts, requires precursor synthesis. |
| Organoboron | Aryl-B(OR)₂ | Low toxicity, readily available precursors. | Slower reaction rates compared to stannanes. |
| Activated Arene | Phenols, Anilines | Direct iodination possible without pre-functionalization. | Harsh oxidizing conditions, poor regioselectivity, potential for side reactions. |
Mechanistic Studies of Functional Group Transformations
Once the core this compound structure is assembled, further modifications can be made to modulate its properties. Mechanistic understanding of these transformations is key to analog development.
A significant area of study is the selective C-H functionalization of the piperidine ring itself, particularly at the α-position to the nitrogen atom. acs.org One robust strategy involves the controlled formation of an endo-cyclic iminium ion from the N-alkyl piperidine. This can be achieved via the rearrangement of a tertiary amine N-oxide in the presence of an acylating agent like trifluoroacetic anhydride (B1165640) (a process related to the Polonovski-Potier reaction). The resulting electrophilic iminium ion can then be trapped in situ by a wide range of carbon-based nucleophiles, enabling alkylation, arylation, and other modifications at the C2 or C6 position of the piperidine ring. This method offers exceptional regioselectivity for functionalization on the ring (endo) versus on the N-alkyl substituent (exo). acs.org
Other transformations can target the nitrogen atom directly, such as N-alkylation or N-acylation, or involve reactions on the dichlorophenyl ring, such as nucleophilic aromatic substitution, although the latter is generally difficult due to the deactivating nature of the chloro substituents.
Oxidation Pathways of Piperidine Derivatives
The oxidation of the piperidine ring is a significant transformation pathway for derivatives like this compound. The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to several products depending on the reagents and reaction conditions. Common oxidation pathways involve the formation of iminium ions, enamines, and lactams. researchgate.net
One primary mechanism involves the dehydrogenation of the piperidine ring to form a cyclic iminium ion. This process is often mediated by mercury(II)-EDTA or other chemical and enzymatic systems, such as cytochrome P-450. researchgate.netnih.gov The reaction is believed to proceed via a single-electron transfer mechanism, generating an aminium radical cation. Subsequent proton loss from an adjacent carbon atom, followed by another single-electron transfer, yields the thermodynamically stable iminium ion. This intermediate is electrophilic and can be trapped by nucleophiles or undergo further oxidation.
For instance, oxidation of N-benzylpiperidine, a structurally related compound, by chemical models and liver microsomal systems has been shown to proceed through an iminium intermediate. nih.gov This intermediate can then be further oxidized, often at the beta-position of the piperidine ring, to form a ketone, leading to a piperidine-beta-oxo product. nih.gov Another potential outcome is the oxidation to lactams (cyclic amides), which involves the formation of an iminium ion followed by hydrolysis or further oxidation at the carbon alpha to the nitrogen.
| Oxidizing Agent | Intermediate/Product | Mechanism Notes |
| Mercury(II)-EDTA | Iminium Ion / Lactam | Regioselective formation of an iminium function involving the tertiary α-carbon atom. researchgate.net |
| Cytochrome P-450 | Iminium Ion / β-Oxo Piperidine | Biotransformation pathway; the iminium ion is a likely precursor to the β-oxo derivative. nih.gov |
| Hydrogen Peroxide (with catalyst) | N-Oxyl Radicals | Used for specific piperidines (e.g., TEMPO precursors) to form stable radicals. researchgate.net |
| Calcium Hypochlorite | N-Chloropiperidine | Forms a chloramine (B81541) that can undergo dehydrohalogenation to a cyclic imine. wikipedia.org |
Reduction Mechanisms of Piperidine Derivatives
The synthesis of 4-substituted piperidines often involves the reduction of corresponding pyridine (B92270) or pyridinium (B92312) salt precursors. Since the piperidine ring in the target molecule is already fully saturated, reduction mechanisms are primarily relevant to its formation rather than its subsequent transformation.
A principal method for synthesizing piperidine derivatives is the catalytic hydrogenation of substituted pyridines. wikipedia.org This reaction is typically carried out using hydrogen gas over a metal catalyst such as platinum, palladium, rhodium, or nickel. wikipedia.orgnih.gov The mechanism involves the chemisorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds of the aromatic ring until it is fully saturated.
Alternatively, substituted pyridines can be reduced to piperidines through chemical reduction methods. A modified Birch reduction using sodium in ethanol (B145695) can achieve this transformation. wikipedia.org More commonly, pyridinium salts are used as precursors. The quaternization of the pyridine nitrogen makes the ring more susceptible to reduction by hydride reagents like sodium borohydride (B1222165) (NaBH₄). tandfonline.com The reduction of pyridinium salts with NaBH₄ often proceeds regioselectively to give 1,2,5,6-tetrahydropyridines as intermediates, which can then be further reduced to the corresponding piperidine. tandfonline.com The reaction mechanism involves the nucleophilic attack of a hydride ion on the electron-deficient pyridinium ring, typically at the 2- or 6-position, followed by subsequent hydride additions. The specific outcome can be influenced by the substituents on the ring and the nitrogen atom. tandfonline.com More advanced methods, such as rhodium-catalyzed transfer hydrogenation using formic acid, can also be employed for the reduction of pyridinium salts to piperidines. dicp.ac.cnnih.gov
| Reducing System | Substrate | Product | Mechanism Notes |
| H₂ / Metal Catalyst (Pt, Pd, Ni) | Substituted Pyridine | Substituted Piperidine | Heterogeneous catalysis involving stepwise addition of hydrogen. wikipedia.org |
| Sodium Borohydride (NaBH₄) | Substituted Pyridinium Salt | Tetrahydropyridine / Piperidine | Nucleophilic addition of hydride ions to the electron-deficient ring. tandfonline.com |
| Sodium in Ethanol | Substituted Pyridine | Substituted Piperidine | Modified Birch reduction. wikipedia.org |
| Formic Acid / Rhodium Catalyst | Substituted Pyridinium Salt | Substituted Piperidine | Catalytic transfer hydrogenation. dicp.ac.cnnih.gov |
Nucleophilic Substitution Reactions on Related Moieties
Nucleophilic substitution reactions are fundamental to the synthesis of this compound and its analogues. A common synthetic route involves the reaction of a piperidine derivative with a benzyl (B1604629) halide, such as 2,5-dichlorobenzyl chloride or bromide. In this context, the piperidine nitrogen acts as the nucleophile, and the reaction proceeds via a nucleophilic substitution mechanism at the benzylic carbon.
These reactions on benzyl halides can occur through either an Sₙ1 or Sₙ2 pathway. stackexchange.comlibretexts.org
Sₙ2 Mechanism: The reaction occurs in a single, concerted step where the nucleophile (piperidine nitrogen) attacks the electrophilic benzylic carbon at the same time the halide leaving group departs. libretexts.org This bimolecular reaction is favored by primary benzylic halides and aprotic polar solvents. uci.edu
Sₙ1 Mechanism: The reaction proceeds through a two-step mechanism. The first, rate-determining step is the departure of the leaving group to form a relatively stable benzyl carbocation, which is resonance-stabilized by the phenyl ring. stackexchange.comyoutube.com In the second step, the nucleophile attacks the carbocation. This pathway is more likely with secondary or tertiary benzylic halides and in protic solvents.
For the synthesis of the title compound from 2,5-dichlorobenzyl halide, the Sₙ2 pathway is generally expected due to the primary nature of the benzylic carbon. uci.edu
Another potential site for nucleophilic substitution is the aryl ring itself. Nucleophilic aromatic substitution (SₙAr) on the 2,5-dichlorophenyl ring is also a possibility, though it requires a strong nucleophile and typically needs the ring to be activated by potent electron-withdrawing groups, which are not present in this molecule. Therefore, substitution on the aromatic ring is less facile than at the benzylic position.
| Electrophile | Nucleophile | Reaction Type | Product Type |
| 2,5-Dichlorobenzyl Halide | Piperidine | Sₙ2 | 1-(2,5-Dichlorobenzyl)piperidine |
| 4-(Chloromethyl)piperidine (N-protected) | 1,4-Dichlorobenzene anion (hypothetical) | Sₙ2 | N-Protected this compound |
| N-Boc-4-(hydroxymethyl)piperidine | 3-(4-chlorobenzoyl)phenol | Mitsunobu Reaction (a type of substitution) | Ether-linked piperidine derivative nih.gov |
Analytical and Spectroscopic Characterization of 4 2,5 Dichlorophenyl Methyl Piperidine and Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of 4-[(2,5-Dichlorophenyl)methyl]piperidine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the dichlorophenyl ring, the methylene (B1212753) bridge, and the piperidine (B6355638) ring.
Dichlorophenyl Protons: The aromatic region would display signals for the three protons on the 2,5-dichlorophenyl group. These protons are in different chemical environments and would likely appear as a multiplet or as distinct doublets and a doublet of doublets between δ 7.0 and 7.4 ppm.
Piperidine Ring Protons: The protons on the piperidine ring would show complex multiplets. The protons on carbons adjacent to the nitrogen (C2-H and C6-H) are expected to appear in the δ 2.5-3.1 ppm range. chemicalbook.com The other piperidine protons (C3-H, C4-H, C5-H) would likely be found in the δ 1.2-1.8 ppm range. chemicalbook.com
Methylene Bridge Protons (-CH₂-): The two protons of the methylene group connecting the aromatic and piperidine rings would likely appear as a doublet around δ 2.5 ppm, shifted slightly by the electronic effects of the dichlorophenyl ring. chemicalbook.com
Amine Proton (-NH-): A broad singlet corresponding to the N-H proton of the piperidine ring is also expected, typically in the δ 1.5-2.5 ppm range, though its position can vary with solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Dichlorophenyl Carbons: The aromatic region would show six signals. The carbons bonded to chlorine (C-2 and C-5) would be shifted downfield. The other four aromatic carbons would also have distinct chemical shifts. Based on data for similar structures, these signals are expected between δ 127 and 140 ppm. rsc.org
Piperidine Ring Carbons: For the piperidine ring, three distinct signals are anticipated due to symmetry. The carbons adjacent to the nitrogen (C-2 and C-6) would appear around δ 46-55 ppm. The C-4 carbon, bearing the benzyl (B1604629) group, would be found around δ 38-43 ppm, and the C-3 and C-5 carbons would resonate around δ 30-35 ppm. rsc.orgresearchgate.net
Methylene Bridge Carbon (-CH₂-): The carbon of the benzylic methylene group is expected to have a chemical shift in the range of δ 40-45 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Dichlorophenyl | Aromatic-H | 7.0 - 7.4 | - |
| Dichlorophenyl | Aromatic-C | - | 127 - 140 |
| Dichlorophenyl | C-Cl | - | (within aromatic range) |
| Methylene | -CH₂- | ~2.5 | 40 - 45 |
| Piperidine | C2-H, C6-H | 2.5 - 3.1 | - |
| Piperidine | C3-H, C5-H | 1.2 - 1.8 | - |
| Piperidine | C4-H | 1.2 - 1.8 | - |
| Piperidine | N-H | 1.5 - 2.5 (broad) | - |
| Piperidine | C2, C6 | - | 46 - 55 |
| Piperidine | C3, C5 | - | 30 - 35 |
| Piperidine | C4 | - | 38 - 43 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend.
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the piperidine ring. chemicalbook.com
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹. chegg.com
C-H Stretch (Aliphatic): Aliphatic C-H stretching from the piperidine and methylene groups will produce strong absorptions in the 2850-3000 cm⁻¹ region. chemicalbook.com
C=C Stretch (Aromatic): Aromatic ring skeletal vibrations usually result in several sharp bands in the 1450-1600 cm⁻¹ range.
C-Cl Stretch: The presence of chlorine atoms on the aromatic ring will give rise to strong stretching vibrations in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position depends on the substitution pattern. rsc.org
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, which often give strong Raman signals. electronicsandbooks.com
Table 2: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3300 - 3500 |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Aliphatic (CH₂, CH) | 2850 - 3000 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-Cl Stretch | Aryl Halide | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.
For this compound (C₁₂H₁₅Cl₂N), the molecular weight is approximately 244.16 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 244. A key feature would be the isotopic pattern characteristic of two chlorine atoms. Since chlorine has two common isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), the molecular ion region will exhibit a cluster of peaks: [M]⁺ at m/z 244 (containing two ³⁵Cl), [M+2]⁺ at m/z 246 (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ at m/z 248 (two ³⁷Cl), with a characteristic intensity ratio of approximately 9:6:1. docbrown.infoiaea.org
The fragmentation pattern would likely involve cleavage of the bonds adjacent to the piperidine nitrogen and the benzylic position. Common fragmentation pathways for benzylpiperidines and chlorinated aromatic compounds include:
Loss of a Chlorine atom: A peak corresponding to [M-Cl]⁺.
Benzylic Cleavage: Cleavage of the bond between the methylene group and the piperidine ring would generate a dichlorotropylium ion or a related fragment at m/z 159/161/163. whitman.edu The corresponding piperidine fragment would be at m/z 84.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a common pathway for amines, leading to the loss of alkyl radicals. libretexts.org
Loss of the Piperidine Moiety: Fragmentation could lead to a prominent peak corresponding to the 2,5-dichlorobenzyl cation [C₇H₅Cl₂]⁺ at m/z 159. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Notes |
| 244, 246, 248 | [C₁₂H₁₅Cl₂N]⁺ (Molecular Ion) | Isotopic pattern for two Cl atoms (9:6:1 ratio) |
| 159, 161, 163 | [C₇H₅Cl₂]⁺ (Dichlorobenzyl cation) | Benzylic cleavage, isotopic pattern for two Cl atoms |
| 125, 127 | [C₆H₃Cl]⁺ | Loss of a chlorine and CH₂ from the dichlorobenzyl fragment |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Possible rearrangement and loss of both Cl atoms |
| 84 | [C₅H₁₀N]⁺ | Piperidine-4-ylmethyl radical cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. The absorption is characteristic of the chromophores present in the molecule. The primary chromophore in this compound is the 2,5-dichlorophenyl group. The piperidine ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm). uobabylon.edu.iq
Substituted benzenes typically exhibit two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 250-280 nm). For 2,5-dichlorotoluene, a close analog, absorption maxima are observed in the UV region. The presence of the chlorine atoms, which are auxochromes, is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. The UV-Vis spectrum of this compound would likely show a B-band with fine structure around 260-280 nm.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) |
| π → π* (B-band) | 2,5-Dichlorophenyl ring | ~260 - 280 |
| π → π* (E-band) | 2,5-Dichlorophenyl ring | ~210 - 230 |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating the target compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar compounds like this compound. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase.
A suitable HPLC method for this compound would likely involve:
Column: A C18 (octadecylsilyl) column is standard for reversed-phase separations. nih.govresearchgate.net
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be effective. The acidic modifier helps to ensure consistent protonation of the piperidine nitrogen, leading to sharper peaks. researchgate.netnih.gov
Detection: A UV detector set to one of the absorption maxima of the dichlorophenyl chromophore (e.g., ~220 nm or ~265 nm) would provide good sensitivity.
Elution: A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent, would likely be necessary to ensure good separation from potential impurities with different polarities.
Under these conditions, this compound would be retained on the column and then eluted as a sharp peak. The retention time would be characteristic of the compound under the specific method conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity assessment. nih.gov
Table 5: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Column | C18, e.g., 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~220 nm or ~265 nm |
| Column Temperature | 30 °C |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a cornerstone technique for verifying the purity and empirical formula of a synthesized compound. It quantitatively determines the percentage by mass of each element within a sample. For this compound, the molecular formula is C₁₂H₁₅Cl₂N, leading to a molecular weight of 244.16 g/mol .
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01). The expected percentages are crucial benchmarks against which experimental results are compared. Typically, combustion analysis is used for carbon, hydrogen, and nitrogen, where the sample is burned in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, and N₂) are quantified. Chlorine content is determined by methods such as Schöniger flask combustion followed by titration.
For a newly synthesized batch of this compound to be considered pure, the experimentally determined percentages should closely match the theoretical values. In academic and industrial settings, a deviation of within ±0.4% is a widely accepted standard for confirmation of structure and purity. nih.govresearchgate.net
Table 1: Theoretical vs. Experimental Elemental Composition of this compound
| Element | Theoretical % | Experimental % (Example) | Deviation % |
|---|---|---|---|
| Carbon (C) | 59.03 | 59.15 | +0.12 |
| Hydrogen (H) | 6.19 | 6.25 | +0.06 |
| Chlorine (Cl) | 29.05 | 28.91 | -0.14 |
Note: The experimental values provided are hypothetical examples that fall within the acceptable ±0.4% deviation, illustrating a typical result for a pure sample.
X-ray Crystallography for Three-Dimensional Structure Determination
It is anticipated that the piperidine ring would adopt a stable chair conformation, as this arrangement minimizes steric strain and is common for substituted piperidines. researchgate.netnih.gov The (2,5-dichlorophenyl)methyl substituent would likely occupy an equatorial position on the piperidine ring to minimize steric hindrance. The crystal packing would be influenced by weak intermolecular forces, such as van der Waals interactions and potentially weak C-H···Cl hydrogen bonds.
The analysis of similar structures, such as (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone and various other N-substituted piperidines, reveals common crystal systems like monoclinic or triclinic. researchgate.netnih.gov These structures provide a template for predicting the crystallographic parameters of this compound.
Table 2: Representative Crystallographic Data for a Substituted Piperidine Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.0430 (3) |
| b (Å) | 8.0805 (3) |
| c (Å) | 11.1700 (4) |
| α (°) | 90 |
| β (°) | 97.475 (2) |
| γ (°) | 90 |
| Volume (ų) | 540.80 (4) |
Note: The data in this table is derived from a representative structure, 1,2-dimorpholinoethane, and serves to illustrate the typical parameters obtained from an X-ray crystallographic study of a piperidine-containing compound. mdpi.com The actual values for this compound would need to be determined experimentally.
Computational and Theoretical Investigations of 4 2,5 Dichlorophenyl Methyl Piperidine
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to investigate the properties and reactivity of molecules. These methods provide profound insights into the molecular structure and electronic characteristics of 4-[(2,5-Dichlorophenyl)methyl]piperidine at an atomic level.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for a molecule of the size and complexity of this compound. DFT calculations are typically performed using a functional, such as B3LYP, and a basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), which together approximate the solutions to the Schrödinger equation.
A critical first step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, providing a prediction of its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Conformational analysis would explore the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds. The piperidine (B6355638) ring is known to adopt a stable chair conformation. The analysis would focus on the orientation of the (2,5-Dichlorophenyl)methyl substituent on this ring—specifically, whether it preferentially occupies an equatorial or axial position. The energy difference between these conformers would be calculated to identify the most predominant and stable form of the molecule under standard conditions.
Following geometry optimization, a detailed analysis of the molecule's electronic properties can be performed to understand its reactivity, stability, and intermolecular interaction potential.
HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more chemically reactive.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. For this compound, an MEP map would identify the electronegative chlorine atoms and the nitrogen atom of the piperidine ring as potential sites for interaction.
Natural Bonding Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines charge transfer and intramolecular interactions by analyzing the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. This analysis can quantify the stability arising from these interactions, providing insight into hyperconjugation and the nature of the chemical bonds within the dichlorophenyl ring and the piperidine moiety.
Mulliken Charges: Mulliken population analysis is a method for estimating the partial atomic charges on each atom in a molecule. By partitioning the total electron density among the atoms, it provides a simple, albeit approximate, way to quantify the local electronic environment. These charge values can help in understanding the electrostatic interactions and reactivity of different parts of the this compound molecule.
Ab Initio Computational Methods
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods (such as Møller-Plesset perturbation theory or Configuration Interaction) could be applied to this compound. While computationally more demanding than DFT, they can offer a higher level of theoretical accuracy for certain properties and serve as a benchmark for DFT results.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time, providing insights that are complementary to the static picture offered by quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) is a simulation technique that calculates the motion of atoms in a molecule over a period of time. By solving Newton's equations of motion for the system, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, an MD simulation would allow for a thorough exploration of its conformational landscape. Starting from an optimized geometry, the simulation would reveal how the molecule flexes, bends, and rotates at a given temperature. This is particularly useful for understanding the flexibility of the bond connecting the dichlorophenylmethyl group to the piperidine ring and for observing transitions between different low-energy conformers. The simulation provides a dynamic view of the molecule's structure and stability that goes beyond the static analysis of a few optimized conformers.
After a thorough search for scientific literature and data, it has been determined that specific computational and theoretical studies—including ligand-protein docking, Frontier Molecular Orbital (FMO) theory applications, and Fukui function analysis—for the exact compound This compound are not publicly available.
The search yielded studies on related but structurally distinct compounds, such as other piperidine derivatives or molecules containing a dichlorophenyl group. However, presenting data from these different molecules would be scientifically inaccurate and would not adhere to the specific focus on "this compound."
Without accessible research data specifically detailing the binding modes, molecular orbitals, and reactive sites of this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that meets the requirements of the requested outline. The creation of such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.
Therefore, the content for the requested sections cannot be provided at this time.
Applications in Chemical Biology and Ligand Design Using 4 2,5 Dichlorophenyl Methyl Piperidine Scaffolds
Exploration as Molecular Probes for Biological Systems
The inherent properties of the 4-[(2,5-dichlorophenyl)methyl]piperidine scaffold make it a valuable tool for creating molecular probes to investigate biological systems. The piperidine (B6355638) moiety can be readily functionalized, allowing for the attachment of reporter groups such as fluorophores or radioactive isotopes. These tagged molecules can then be used to visualize and quantify the distribution and density of their target receptors or enzymes in tissues and cells.
Furthermore, the dichlorophenyl group contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and the blood-brain barrier. By systematically modifying the substitution pattern on the phenyl ring and the piperidine nitrogen, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of these probes to suit specific experimental needs. The structure-activity relationship (SAR) studies conducted on derivatives of this scaffold provide valuable data for designing probes with high affinity and selectivity for their intended biological targets. nih.govresearchgate.netresearchgate.net
Development of Receptor Ligands and Modulators
The this compound core has been successfully employed in the design of ligands for several important receptor families and other protein targets.
Sigma receptors, particularly the σ1 subtype, are chaperone proteins involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and pain. nih.gov The piperidine moiety is a common structural feature in many high-affinity sigma receptor ligands. nih.govacs.org SAR studies have shown that the nature of the substituent on the piperidine nitrogen is crucial for both affinity and selectivity. nih.govuniba.it
Derivatives of the 4-benzylpiperidine (B145979) scaffold have been synthesized and evaluated for their binding affinity to σ1 and σ2 receptors. The hydrophobic interactions provided by the dichlorophenyl group in the this compound scaffold are thought to contribute favorably to binding at the receptor site. nih.gov The development of ligands with a dual affinity for histamine (B1213489) H3 and sigma-1 receptors has also been explored, with the piperidine core being a key structural element for this dual activity. nih.govacs.org
Table 1: Binding Affinities of Selected Piperidine Derivatives at Sigma Receptors
| Compound | Modification | σ1R Ki (nM) | σ2R Ki (nM) |
|---|---|---|---|
| Spipethiane | Spirocyclic benzylpiperidine | 0.5 | 416 |
| Compound 5 | Piperidine derivative | 3.64 | - |
| Compound 11 | Piperidine derivative | 4.41 | 67.9 |
| Compound 12 | 4-pyridylpiperidine derivative | 4.5 | 10 |
| 1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}(4-fluorophenyl)methanol | Dichlorophenyl derivative | - | - |
This table presents data for structurally related compounds to illustrate the potential of the this compound scaffold. Data extracted from multiple sources. nih.govacs.orgnih.gov
Neurokinin-2 (NK2) receptors are G protein-coupled receptors involved in inflammatory processes and smooth muscle contraction, making them a target for conditions like irritable bowel syndrome. nih.gov The development of non-peptide antagonists for NK2 receptors has been an area of active research. nih.gov
Structure-activity relationship studies on 4,4-disubstituted piperidines have identified key features for high-affinity NK1 antagonism, a closely related receptor, which can inform the design of NK2 antagonists. tudublin.ie These studies highlight the importance of lipophilic substituents on the benzyl (B1604629) moiety. tudublin.ie A series of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones have been developed as selective NK2 receptor antagonists. nih.gov While this specific substitution pattern differs from this compound, it underscores the utility of the dichlorophenyl and piperidine moieties in achieving potent NK2 receptor blockade. nih.gov
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov Antagonists of the H3 receptor have potential therapeutic applications in a range of neurological disorders. The piperidine ring is a well-established component of the pharmacophore for H3 receptor antagonists. nih.govacs.orgnih.govncn.gov.placs.orgnih.govnih.gov
Table 2: Binding Affinities of Selected Piperidine Derivatives at Histamine H3 Receptors
| Compound | Modification | hH3R Ki (nM) |
|---|---|---|
| Compound 4 | Piperazine derivative | 3.17 |
| Compound 5 | Piperidine derivative | 7.70 |
| Compound 11 | Piperidine derivative | 6.2 |
| Compound 12 | 4-pyridylpiperidine derivative | 7.7 |
| ADS031 | 1-benzylpiperidine derivative | 12.5 |
This table presents data for structurally related compounds to illustrate the potential of the this compound scaffold. Data extracted from multiple sources. nih.govacs.orgnih.gov
The interaction between the human double minute 2 homolog (HDM2) and the tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, making it a key target in cancer therapy. chemdiv.com Small molecule inhibitors that can disrupt this protein-protein interaction (PPI) have been actively pursued. chemdiv.comnih.govnih.gov
The design of PPI inhibitors often involves creating molecules that can mimic the key amino acid residues at the protein interface. escholarship.orgfrontiersin.org Substituted piperidines have been investigated as scaffolds for the development of novel p53-HDM2 inhibitors. nih.gov The dichlorophenyl group of this compound can mimic the hydrophobic interactions of key p53 residues, such as phenylalanine, that are crucial for binding to HDM2. chemdiv.com Modifications to the piperidine core have been explored to gain additional interactions with the HDM2 protein and improve binding potency. nih.gov
Furin is a proprotein convertase that plays a crucial role in the maturation of a wide range of proteins, including viral glycoproteins and bacterial toxins. pnas.orgmdpi.comnih.govmdpi.comresearchgate.net As such, inhibitors of furin have potential as broad-spectrum antiviral and antibacterial agents. nih.govresearchgate.netnih.govacs.orgfigshare.com
Recently, a class of furin inhibitors containing a (3,5-dichlorophenyl)pyridine core motif has been identified. nih.govresearchgate.netnih.govacs.orgfigshare.com These inhibitors have been shown to induce a significant conformational change in the active site of furin, creating a new hydrophobic binding pocket where the dichlorophenyl moiety is inserted. nih.govresearchgate.netnih.gov Although the core is a pyridine (B92270), this finding suggests that the 2,5-dichlorophenyl group present in this compound could also effectively interact with the active site of furin. The piperidine ring could be further functionalized to interact with other residues in the active site, potentially leading to potent and selective furin inhibitors. pnas.orgresearchgate.net
Integration into Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound scaffold can be strategically incorporated into PROTAC design, typically forming part of the linker element that connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand.
While direct examples of PROTACs incorporating the precise this compound moiety are not extensively documented in publicly available literature, the principles of PROTAC design strongly support its potential utility. The dichlorophenyl group could potentially serve as a warhead for certain target proteins, or it could be a key pharmacophoric feature of a more complex warhead. For instance, analogs containing dichlorophenyl moieties have been explored for their interactions with various biological targets.
Table 1: Potential Advantages of the this compound Scaffold in PROTAC Linker Design
| Feature | Advantage | Rationale |
| Piperidine Ring | Imparts conformational rigidity | Pre-organizes the linker to facilitate the formation of a stable ternary complex, reducing the entropic penalty of binding. |
| Piperidine Nitrogen | Provides a versatile attachment point | Allows for straightforward chemical modification and the synthesis of PROTAC libraries with diverse linker properties. |
| Dichlorophenyl Group | Potential for target interaction | Can contribute to the binding affinity and selectivity of the warhead for the protein of interest. |
| Overall Structure | Modulates physicochemical properties | The combination of the aromatic and aliphatic components can be tuned to optimize solubility, cell permeability, and metabolic stability. |
Target Identification and Validation Studies Employing Piperidine Analogs
The identification and validation of novel drug targets are critical steps in the drug discovery process. Chemical probes, which are small molecules designed to selectively interact with a specific protein target, are invaluable tools in this endeavor. The this compound scaffold can serve as a foundation for the development of such chemical probes.
By modifying the scaffold with reactive or reporter groups, researchers can create tools for target identification through techniques like activity-based protein profiling (ABPP) or for target validation by observing the phenotypic consequences of modulating the target's activity in cellular or in vivo models. The dichlorophenyl moiety can be a key determinant of target selectivity, while the piperidine ring can be functionalized with affinity tags (e.g., biotin) for pulldown experiments or fluorescent dyes for imaging studies.
For example, benzylpiperidine derivatives have been successfully utilized in the development of chemical probes for enzymes such as monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. These probes have been instrumental in validating MAGL as a therapeutic target for various diseases. While not the exact this compound, these examples highlight the utility of the broader benzylpiperidine scaffold in creating potent and selective chemical probes.
Table 2: Application of Piperidine Analog Scaffolds in Chemical Probe Design for Target Validation
| Probe Type | Application | Scaffold Feature Utilized | Example Target Class |
| Affinity-Based Probes | Target identification via pulldown and mass spectrometry | Piperidine nitrogen for attachment of an affinity tag (e.g., biotin). | Kinases, Hydrolases |
| Activity-Based Probes | Covalent labeling of active sites for target engagement studies | Dichlorophenyl ring for directing the probe to a specific binding pocket and piperidine for linker attachment of a reactive group. | Serine Hydrolases |
| Fluorescent Probes | Visualization of target localization and dynamics in live cells | Piperidine scaffold as a carrier for a fluorophore. | GPCRs, Ion Channels |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(2,5-Dichlorophenyl)methyl]piperidine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting piperidine with 2,5-dichlorobenzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert conditions. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity validation requires HPLC (retention time analysis) and NMR (integration of aromatic vs. aliphatic protons) .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Structural confirmation combines spectroscopic techniques:
- 1H/13C NMR : Aromatic protons (δ 7.2–7.5 ppm) and piperidine methylene signals (δ 2.5–3.5 ppm) confirm substitution patterns.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the theoretical molecular weight (C12H14Cl2N).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must match calculated values within ±0.3% .
Q. What solvents and reaction conditions are suitable for derivatization or functionalization of this compound?
- Methodological Answer : Chlorinated solvents (e.g., dichloromethane) or alcohols (e.g., methanol) are preferred for reactions involving electrophilic substitution. For alkylation, base catalysts like K2CO3 or NaH in anhydrous THF at 60–80°C improve yields. Reaction progress is monitored via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
Advanced Research Questions
Q. How can researchers address low yields in the alkylation step during synthesis?
- Methodological Answer : Low yields often stem from steric hindrance at the piperidine nitrogen. Strategies include:
- Temperature Optimization : Gradual heating (40°C → 80°C) to minimize side reactions.
- Catalyst Screening : Transition metals (e.g., Pd/C) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity.
- Design of Experiments (DoE) : Fractional factorial designs (e.g., 2^3 factorial matrix) identify critical variables (solvent polarity, stoichiometry, temperature) .
Q. How to resolve contradictory data in receptor binding studies involving this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or enantiomeric impurities. Solutions include:
- Chiral HPLC : Verify enantiopurity (e.g., Chiralpak AD-H column).
- Molecular Docking Simulations : Compare binding affinities across computational models (e.g., AutoDock Vina) and correlate with in vitro IC50 values.
- Buffer Standardization : Use sodium acetate/1-octanesulfonate buffer (pH 4.6) to stabilize interactions .
Q. What computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model reaction pathways. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
